molecular formula C10H19NO2 B12999015 Rel-ethyl (1R,2S,4S)-4-amino-2-methylcyclohexane-1-carboxylate

Rel-ethyl (1R,2S,4S)-4-amino-2-methylcyclohexane-1-carboxylate

Cat. No.: B12999015
M. Wt: 185.26 g/mol
InChI Key: QFTXURHPRNEMEC-XHNCKOQMSA-N
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Description

Rel-ethyl (1R,2S,4S)-4-amino-2-methylcyclohexane-1-carboxylate is a chemical compound with a specific stereochemistry It is a derivative of cyclohexane, featuring an amino group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-ethyl (1R,2S,4S)-4-amino-2-methylcyclohexane-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with a suitable cyclohexane derivative.

    Functional Group Introduction: Introduction of the amino group and the carboxylate ester group through a series of chemical reactions.

    Stereochemical Control: Ensuring the correct stereochemistry (1R,2S,4S) through the use of chiral catalysts or chiral starting materials.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis equipment to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

Rel-ethyl (1R,2S,4S)-4-amino-2-methylcyclohexane-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.

    Reduction: Reduction of the carboxylate ester group to an alcohol.

    Substitution: Replacement of the amino group with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) are used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

Rel-ethyl (1R,2S,4S)-4-amino-2-methylcyclohexane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rel-ethyl (1R,2S,4S)-4-amino-2-methylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (1S,2R,4R)-rel-4-hydroxy-2-methyl-cyclohexanecarboxylate: A similar compound with a hydroxyl group instead of an amino group.

    (1R,2R)-2-aminocyclohexanecarboxylic acid: A compound with a similar cyclohexane backbone but different functional groups.

Uniqueness

Rel-ethyl (1R,2S,4S)-4-amino-2-methylcyclohexane-1-carboxylate is unique due to its specific stereochemistry and the presence of both an amino group and a carboxylate ester group. This combination of features makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

ethyl (1R,2S,4S)-4-amino-2-methylcyclohexane-1-carboxylate

InChI

InChI=1S/C10H19NO2/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h7-9H,3-6,11H2,1-2H3/t7-,8-,9+/m0/s1

InChI Key

QFTXURHPRNEMEC-XHNCKOQMSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@@H](C[C@@H]1C)N

Canonical SMILES

CCOC(=O)C1CCC(CC1C)N

Origin of Product

United States

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